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Introduction
Ilyonectria liriodendri is a soil-borne, asexual filamentous fungus belonging to the Nectriaceae

family. It is a significant plant pathogen, notably causing black foot disease in grapevines,

which can lead to substantial economic losses in the viticulture industry. The fungus produces

three main types of propagules: mycelia, asexual spores (micro- and macroconidia), and

chlamydospores, which are resilient survival structures. Understanding the techniques for

culturing this fungus and inducing sporulation is crucial for research into its pathogenicity, for

screening potential fungicides, and for developing novel disease management strategies in

agriculture and drug development.

These application notes provide detailed protocols for the isolation, cultivation, and induction of

both conidial and chlamydospore sporulation of Ilyonectria liriodendri. The included data on the

effects of key environmental parameters such as temperature and pH will aid researchers in

optimizing culture conditions for specific experimental needs.

Data Presentation: Optimizing Growth and
Sporulation
The following tables summarize the impact of temperature and pH on the mycelial growth and

conidial production of Ilyonectria liriodendri. This data is critical for establishing optimal

conditions for fungal culture and for designing experiments that require specific growth or

sporulation rates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15593277?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Effect of Temperature on Mycelial Growth and Conidiation of Ilyonectria liriodendri

Temperature (°C)
Mean Radial Growth Rate
(cm/day)

Mean Conidia Production
(conidia/mm²)

5 0.04 1,000 - 10,000

10 0.08 > 10,000

15 0.16 > 10,000

20 0.22 > 10,000

25 0.22 > 10,000

30 0.12 > 10,000

35 No Growth Not Applicable

Data adapted from studies on Cylindrocarpon spp., including I. liriodendri.

Table 2: Effect of pH on Mycelial Growth and Conidiation of Ilyonectria liriodendri

pH Level
Mean Radial Growth Rate
(cm/day)

Mean Conidia Production
(conidia/mm²)

4 0.17 > 10,000

5 0.21 > 10,000

6 0.22 > 10,000

7 0.21 > 10,000

8 0.19 > 10,000

Data adapted from studies on Cylindrocarpon spp., including I. liriodendri, at optimal

temperature.
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Protocol 1: Isolation of Ilyonectria liriodendri from
Infected Plant Tissue
This protocol describes the method for isolating I. liriodendri from symptomatic plant material,

such as grapevine roots.

Materials:

Infected plant tissue (e.g., roots with necrotic lesions)

70% Ethanol

1% Sodium hypochlorite solution

Sterile distilled water

Sterile filter paper

Potato Dextrose Agar (PDA) supplemented with an antibiotic (e.g., 1 g/L rifampicin)

Sterile scalpels and forceps

Petri dishes

Incubator

Procedure:

Wash the plant tissue under running tap water to remove soil and debris.

Select small sections (approx. 5x5 mm) from the margin of necrotic lesions.

Surface sterilize the tissue segments by sequential immersion in:

70% ethanol for 1 minute.

1% sodium hypochlorite for 3-5 minutes.

Sterile distilled water (three rinses).
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Dry the sterilized segments on sterile filter paper.

Aseptically place 4-5 tissue segments onto a PDA plate containing antibiotics to suppress

bacterial growth.

Seal the Petri dishes with paraffin film.

Incubate the plates at 25°C in the dark for 7-10 days.

Monitor the plates for fungal growth emerging from the tissue segments. I. liriodendri

typically forms colonies that are white to yellow or light brown with a flaky to matted aerial

mycelium.[1]

For pure cultures, subculture a small piece of the leading edge of the fungal mycelium onto a

fresh PDA plate.

To obtain single-spore isolates, prepare a conidial suspension from a sporulating culture and

streak it onto a water-agar plate to achieve separation of individual spores. After 24-48

hours, individual germinated spores can be transferred to new PDA plates.[1]

Protocol 2: Routine Culture and Maintenance
This protocol is for the routine growth and maintenance of pure I. liriodendri cultures.

Materials:

Pure culture of I. liriodendri

Potato Dextrose Agar (PDA)

Petri dishes

Incubator

Procedure:

From a stock culture, cut a small agar plug (approx. 5 mm diameter) from the actively

growing margin of the colony.
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Place the agar plug, mycelium-side down, in the center of a fresh PDA plate.

Seal the plate and incubate at 20-25°C. For general maintenance, incubation in the dark is

sufficient.

Colonies should reach a diameter of approximately 50-58 mm after 14-20 days.[1][2]

Subculture onto fresh PDA every 4-6 weeks to maintain viability. For long-term storage,

mycelial discs can be stored in glycerol at -80°C.[3]

Protocol 3: Induction and Quantification of Conidial
Sporulation
This protocol details a method to induce the production of asexual spores (conidia).

Materials:

Mature (14-21 day old) culture of I. liriodendri on PDA

Sterile distilled water containing 0.01% Tween 80

Sterile glass spreader or scalpel

Hemocytometer or spectrophotometer

Microscope

Procedure:

Grow I. liriodendri on PDA plates at 20-25°C for 3 weeks. Incubation can be done in the dark

or under fluorescent light, as both conditions have been reported to yield conidia.[1][3]

Pipette 10 mL of sterile distilled water with Tween 80 onto the surface of the mature culture.

Gently scrape the surface of the mycelium with a sterile glass spreader or scalpel to release

the conidia.

Transfer the resulting conidial suspension to a sterile tube.
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Vortex the suspension for 30 seconds to ensure homogeneity.

Filter the suspension through sterile cheesecloth or glass wool to remove mycelial

fragments.

To quantify the conidia, use a hemocytometer under a microscope to count the spores.

Alternatively, a spectrophotometer can be used to measure absorbance and determine

concentration from a standard curve.

The concentration can be adjusted with sterile water as needed for subsequent experiments.

A typical yield can range from 5.4 x 10⁶ to 11.3 x 10⁶ conidia per mL.[1]

Protocol 4: Induction of Chlamydospore Formation
This protocol is designed to induce the formation of chlamydospores, the thick-walled resting

spores of the fungus.

Materials:

Pure culture of I. liriodendri

Potato Dextrose Broth (PDB) or a nutrient-poor medium

Sterile flasks

Orbital shaker

Procedure:

Inoculate a flask containing PDB with several agar plugs from an active I. liriodendri culture.

Incubate the flask on an orbital shaker at approximately 100 rpm at room temperature

(around 20-25°C) for 30 days.[3]

The initial phase will show mycelial growth, which will later differentiate to form

chlamydospores. Chlamydospores are typically formed in response to nutrient limitation or

other stressors.[4]
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To harvest, the culture can be homogenized in a blender to break up the mycelium.

The resulting homogenate can be sieved to separate the chlamydospores from the larger

mycelial fragments.

Chlamydospores can be observed and quantified using a microscope and hemocytometer.

They appear as thick-walled, brown, and often intercalary or terminal on the hyphae.[1]
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Caption: Experimental workflow for I. liriodendri.
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Caption: Putative signaling pathway for fungal sporulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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